1-Bromo-3-hydroxypropan-2-one

Description

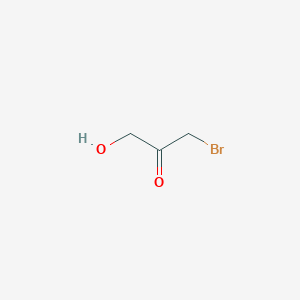

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-hydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXCJWMUNNDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471592 | |

| Record name | 1-Bromo-3-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38987-72-3 | |

| Record name | 1-Bromo-3-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-3-hydroxypropan-2-one

Introduction

1-Bromo-3-hydroxypropan-2-one is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. As an α-haloketone, it serves as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures through reactions at its three distinct functional sites: the bromine-bearing α-carbon, the ketone carbonyl group, and the primary hydroxyl group. Its structure is derived from 1,3-dihydroxyacetone (DHA), the simplest ketose, which is a key ingredient in sunless tanning products and a valuable chiral building block.[1][2] The strategic introduction of a bromine atom transforms DHA into a highly reactive electrophile, primed for nucleophilic substitution and other transformations crucial for synthesizing heterocyclic compounds and pharmaceutical intermediates.[3]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-bromo-3-hydroxypropan-2-one, grounded in established chemical principles. It is designed for researchers and professionals in the fields of organic synthesis and drug discovery, offering not just protocols but also the rationale behind the methodological choices to ensure reproducibility and safety.

Part 1: Synthesis via Electrophilic Bromination

The most direct and common route to 1-bromo-3-hydroxypropan-2-one is the selective α-halogenation of 1,3-dihydroxyacetone. This reaction leverages the principles of ketone enolization to direct the electrophilic attack of bromine to the carbon atom adjacent to the carbonyl group.

Underlying Mechanism and Rationale

The α-halogenation of ketones can proceed under either acidic or basic conditions.[4] However, for a substrate like DHA with acid- and base-sensitive hydroxyl groups, acidic conditions are generally preferred to minimize side reactions. The reaction proceeds via an enol intermediate.[5]

The key mechanistic steps are:

-

Protonation of the Carbonyl: The ketone's carbonyl oxygen is protonated by an acid catalyst (e.g., HBr generated in situ or added acetic acid), making the carbonyl carbon more electrophilic.

-

Enol Formation: A proton is abstracted from the α-carbon by a weak base (like water), leading to the formation of a nucleophilic enol tautomer. This is typically the rate-determining step of the reaction.[5]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, now with a bromine atom at the α-position, and the acid catalyst is regenerated.

The choice of 1,3-dihydroxyacetone as the starting material is logical due to its structural similarity to the target molecule.[1][6] It's important to note that DHA often exists as a stable cyclic dimer in its solid state. The use of a protic solvent like water or aqueous acetic acid is crucial as it facilitates the dissociation of the dimer into its reactive monomeric form.[6] Elemental bromine is a cost-effective and potent brominating agent for this transformation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for α-bromination of ketones.[7]

Materials and Equipment:

-

1,3-Dihydroxyacetone (dimer)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Bisulfite (NaHSO₃), 10% aqueous solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Dissolution of Starting Material: Charge the flask with 1,3-dihydroxyacetone and a mixture of water and glacial acetic acid (e.g., a 4:1 v/v ratio). Stir the mixture until all solids have dissolved. Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred, cooled reaction mixture over 1-2 hours. Causality: Slow, controlled addition is critical to manage the exothermic nature of the reaction and to prevent the accumulation of unreacted bromine, which could lead to over-bromination and other side products.[7] The red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes, or until the bromine color has completely faded. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture until the red-brown color of any excess bromine is fully discharged. This step converts toxic Br₂ into non-volatile bromide salts.

-

Neutralization and Extraction: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-hydroxypropan-2-one, typically as a pale yellow oil or solid.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 1-bromo-3-hydroxypropan-2-one.

Part 2: Purification

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, di-brominated byproducts, and residual solvents. Column chromatography is the most effective method for this purpose.

Principles of Chromatographic Separation

Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica and elute faster, while more polar compounds, like the target molecule with its hydroxyl group, interact more strongly and elute more slowly. By carefully selecting a solvent system (eluent), a gradient of polarity can be created to effectively separate the components of the crude mixture.

Detailed Purification Protocol (Column Chromatography)

Materials and Equipment:

-

Crude 1-bromo-3-hydroxypropan-2-one

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl Acetate (EtOAc)

-

Glass chromatography column, collection tubes, TLC plates, UV lamp.

Procedure:

-

Eluent Selection: Determine an appropriate eluent system using TLC analysis of the crude product. A mixture of hexanes and ethyl acetate is a common starting point. A typical Rf value for the product should be around 0.25-0.35 for optimal separation.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. Start with a low concentration of the polar solvent (ethyl acetate) and gradually increase its concentration (gradient elution). This allows for the initial removal of non-polar impurities before eluting the more polar product.

-

Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp and/or with a suitable stain (e.g., potassium permanganate).

-

Product Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent from the combined fractions under reduced pressure to yield the purified 1-bromo-3-hydroxypropan-2-one.

Purification Workflow Diagram

Caption: Workflow for the purification via silica gel column chromatography.

Part 3: Characterization and Quality Control

Verifying the identity and purity of the final product is a critical step. This is achieved through a combination of spectroscopic techniques.

| Technique | Expected Result / Observation | Interpretation |

| ¹H NMR | δ ~4.3-4.5 ppm (s, 2H)δ ~4.1-4.3 ppm (s, 2H)δ ~2.5-3.5 ppm (br s, 1H) | Singlet corresponding to the two protons of the -CH₂OH group.Singlet corresponding to the two protons of the -CH₂Br group.Broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | δ ~200-205 ppmδ ~65-70 ppmδ ~35-40 ppm | Signal for the ketone carbonyl carbon (C=O).Signal for the carbon of the -CH₂OH group.Signal for the carbon of the -CH₂Br group. |

| Mass Spec. (MS) | M⁺ and [M+2]⁺ peaks | Shows the molecular weight. The characteristic 1:1 isotopic pattern for bromine confirms its presence. |

| Infrared (IR) | ~3400 cm⁻¹ (broad)~1730 cm⁻¹ (strong)~600-700 cm⁻¹ | O-H stretch from the alcohol functional group.C=O stretch from the ketone functional group.C-Br stretch. |

Note: Exact chemical shifts (δ) in NMR can vary depending on the solvent used.

Part 4: Safety and Handling

Alpha-haloketones, including 1-bromo-3-hydroxypropan-2-one, are potent alkylating agents and should be handled with extreme care as they are often toxic and lachrymatory (tear-inducing).[9][10]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consider double-gloving or using thicker butyl rubber gloves).

-

Handling Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled with extreme caution in a fume hood, and appropriate spill kits should be readily available.

-

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

References

- Fiveable. (n.d.). Preparation of alpha-halo ketones Definition.

- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- Levene, P. A., & Walti, A. (1930). Bromoacetone. Organic Syntheses, 10, 12.

- National Center for Biotechnology Information. (n.d.). 1-Bromo-3-hydroxypropan-2-one. PubChem Compound Database.

- Google Patents. (n.d.). CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s.

- MedchemExpress. (n.d.). 1,3-Dihydroxyacetone.

- EvitaChem. (n.d.). 1,3-Dihydroxyacetone dimer.

- de Souza, R. O. M. A., et al. (2012). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 23(4), 744-751.

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

- Fisher Scientific. (2009, October 22). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Hydroxyacetone.

Sources

- 1. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scielo.br [scielo.br]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buy 1,3-Dihydroxyacetone dimer (EVT-3158880) | 89727-88-8 [evitachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 1-Bromo-3-hydroxypropan-2-one

An In-depth Technical Guide to 1-Bromo-3-hydroxypropan-2-one for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Bromo-3-hydroxypropan-2-one is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates both a reactive α-bromoketone and a primary alcohol, rendering it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safety protocols, tailored for professionals in research and drug development. The inherent reactivity of the α-bromoketone moiety makes it a potent alkylating agent, while the hydroxyl group offers a site for further functionalization, making it a valuable precursor for various heterocyclic and functionalized derivatives.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. 1-Bromo-3-hydroxypropan-2-one is known by several synonyms, which can be crucial when searching literature and chemical databases.

-

IUPAC Name : 1-bromo-3-hydroxypropan-2-one[1]

-

Synonyms : 1-Bromo-3-hydroxyacetone, 3-bromo-1-hydroxypropanone, 2-Propanone, 1-bromo-3-hydroxy-[2][3]

The molecule's structure is fundamental to its reactivity. The presence of a bromine atom alpha to a carbonyl group makes the methylene carbon electrophilic and susceptible to nucleophilic attack. The primary alcohol provides a site for esterification, etherification, or oxidation.

Caption: Molecular structure of 1-Bromo-3-hydroxypropan-2-one.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. Below is a summary of the key physicochemical data for 1-Bromo-3-hydroxypropan-2-one.

| Property | Value | Source |

| Molecular Weight | 152.97 g/mol | [1][2] |

| Melting Point | 74-75 °C | [5] |

| Boiling Point | 212.5 °C at 760 mmHg | [2][4] |

| Density | 1.782 - 1.8 g/cm³ | [2][4] |

| Flash Point | 82.3 °C | [2][4] |

| Vapor Pressure | 0.038 mmHg at 25°C | [2] |

| Refractive Index | 1.500 | [2][4] |

| LogP (XLogP3) | 0.1 | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

Spectroscopic Data Insights: While specific spectra are not provided in the search results, comprehensive analytical data including NMR, HPLC, and LC-MS are typically available from commercial suppliers.[6][7] This data is essential for confirming the identity and purity of the compound before use in sensitive applications. For instance, ¹H NMR would be expected to show distinct signals for the methylene protons adjacent to the bromine, the carbonyl group, and the hydroxyl group.

Chemical Reactivity and Stability

The utility of 1-Bromo-3-hydroxypropan-2-one in synthesis stems from its dual functionality.

-

As an Alkylating Agent : The α-bromoketone is a classic electrophile. The carbon atom bearing the bromine is readily attacked by nucleophiles (e.g., amines, thiols, carbanions), displacing the bromide ion. This reactivity is central to its use in constructing carbon-carbon and carbon-heteroatom bonds. This bifunctional nature makes it a valuable intermediate for creating more complex molecules.[8]

-

Reactions at the Hydroxyl Group : The primary alcohol can undergo typical alcohol reactions. It can be oxidized to an aldehyde, esterified with carboxylic acids or acid chlorides, or converted into an ether. This allows for molecular extension or the introduction of different functional groups.

-

Stability and Storage : The compound is stable under recommended storage conditions.[9] However, like many α-haloketones, it can be sensitive to light and may decompose over time, often darkening in color.[10] It is recommended to store the compound in a cool, dry, well-ventilated place in a tightly sealed container.[11] For laboratory use, refrigeration at 2-8°C is often suggested.[8]

Synthetic Pathways and Experimental Protocols

While a detailed synthetic route for 1-Bromo-3-hydroxypropan-2-one is not provided in the search results, α-bromoketones are typically synthesized by the bromination of the corresponding ketone.

Exemplary Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) using 1-Bromo-3-hydroxypropan-2-one. This is a foundational reaction for its use in drug discovery.

Objective: To synthesize a 1-(nucleophil)-3-hydroxypropan-2-one derivative.

Materials:

-

1-Bromo-3-hydroxypropan-2-one

-

Nucleophile (e.g., a primary amine, thiol, or phenol)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., Acetone, Acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent : Dissolve 1-Bromo-3-hydroxypropan-2-one (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirring solution at room temperature.

-

Reaction Monitoring : Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.

-

Workup : Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

-

Purification : The crude product can be purified by column chromatography, recrystallization, or distillation, depending on its physical properties.

Caption: General workflow for a nucleophilic substitution reaction.

Applications in Drug Development

The structural motifs present in 1-Bromo-3-hydroxypropan-2-one are valuable in medicinal chemistry. Halogenated compounds and those with hydroxyl and keto groups are often explored for their potential biological activity.

-

Synthetic Intermediate : Its primary role is as a versatile precursor in the synthesis of pharmaceuticals.[12] The ability to introduce both bromo and keto functionalities facilitates the exploration of novel chemical structures.[8]

-

Building Block for Heterocycles : Many biologically active compounds are heterocyclic. This compound can be used in cyclization reactions to form various ring systems.

-

Potential Biological Activity : While specific studies on the biological activity of 1-Bromo-3-hydroxypropan-2-one are not detailed in the provided search results, structurally related halogenated phenylpropanone derivatives have been investigated for antimicrobial and anticancer properties.[12] The reactive nature of the α-bromoketone allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their activity, a mechanism of interest in drug design.[12] Boron-containing drugs, which can have complex synthetic routes, highlight the importance of versatile building blocks in creating novel therapeutics.[13][14]

Safety, Handling, and Toxicology

Due to its reactive nature, 1-Bromo-3-hydroxypropan-2-one must be handled with care. It is classified as harmful and an irritant.

Hazard Summary:

-

Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[15]

-

Irritation : Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Corrosivity : Related compounds like 2-Bromo-3'-hydroxyacetophenone are noted to cause severe skin burns and eye damage.[11]

Recommended Safety Protocols:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.[15]

-

Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[15]

-

Skin and Body Protection : Wear a lab coat or chemical-resistant apron.[15]

-

Respiratory Protection : If ventilation is inadequate or if aerosols are generated, use a suitable respirator.

-

-

Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust, vapor, mist, or gas.[11] Wash hands thoroughly after handling.[15]

-

First Aid :

Caption: Recommended safety workflow for handling 1-Bromo-3-hydroxypropan-2-one.

References

-

1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Bromo-3-hydroxybutan-2-one | C4H7BrO2 | CID 14027034 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Bromo-3-hydroxypropan-2-one | 38987-72-3-Molbase. (n.d.). Retrieved January 22, 2026, from [Link]

-

SAFETY DATA SHEET - Chem Service. (2015, January 13). Retrieved January 22, 2026, from [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

Carbamic acid, [2-(sulfothio)ethyl]-, C-(γ-ω-perfluoro-C 6-9 -alkyl) esters, monosodium salts - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bromoacetone | C3H5BrO | CID 11715 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved January 22, 2026, from [Link]

-

23386-68-7| Chemical Name : 1-Bromo-3-hydroxy-2-butanone | Pharmaffiliates. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Bromo-3-methylbutan-2-one - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hydroxyacetone | C3H6O2 | CID 8299 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Propanone, 1-hydroxy- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. 1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-3-hydroxypropan-2-one | 38987-72-3 [chemnet.com]

- 3. chemrio.com:9999 [chemrio.com:9999]

- 4. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc [chemsrc.com]

- 5. 38987-72-3 CAS MSDS (2-Propanone, 1-bromo-3-hydroxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 38987-72-3|1-Bromo-3-hydroxypropan-2-one|BLD Pharm [bldpharm.com]

- 7. 38987-72-3 | 1-Bromo-3-hydroxypropan-2-one | Bromides | Ambeed.com [ambeed.com]

- 8. 1-Bromo-3-hydroxybutan-2-one|CAS 134409-99-7 [benchchem.com]

- 9. molbase.com [molbase.com]

- 10. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Buy 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one [smolecule.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

1-Bromo-3-hydroxypropan-2-one CAS number 38987-72-3

An In-Depth Technical Guide to 1-Bromo-3-hydroxypropan-2-one (CAS: 38987-72-3)

Introduction: Unveiling a Key Bifunctional Reagent

1-Bromo-3-hydroxypropan-2-one, identified by CAS Number 38987-72-3, is a trifunctional organic compound featuring a ketone, a primary alcohol, and a reactive alpha-bromo group.[1] This unique structural arrangement makes it a highly valuable, albeit reactive, intermediate in advanced organic synthesis and a potent tool in chemical biology and drug discovery. Its utility stems from the differential reactivity of its functional groups: the alpha-bromoketone moiety serves as a powerful electrophile for covalent modification of biological nucleophiles, while the hydroxyl group offers a handle for further synthetic elaboration. This guide provides an in-depth exploration of its properties, reactivity, applications, and handling protocols, tailored for researchers and drug development professionals.

Physicochemical Properties and Storage

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in an experimental setting. 1-Bromo-3-hydroxypropan-2-one is typically a colorless to pale yellow liquid.[1] The presence of the hydroxyl group imparts moderate water solubility, a feature that can be advantageous in certain biochemical applications.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 38987-72-3 | [1][2][3] |

| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |

| Molecular Weight | 152.97 g/mol | [2][3] |

| Density | ~1.782 - 1.8 g/cm³ | [3][4] |

| Boiling Point | ~212.5 °C at 760 mmHg | [3][4] |

| Flash Point | ~82.3 °C | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES | O=C(CO)CBr | [1][2] |

| InChIKey | ODJXCJWMUNNDFH-UHFFFAOYSA-N | [2][4] |

Critical Storage and Handling Considerations: Due to its reactivity, 1-Bromo-3-hydroxypropan-2-one is sensitive to moisture and light.[1] For long-term viability, it must be stored under stringent conditions. The authoritative recommendation is to store in a freezer at or below -20°C, under an inert atmosphere, and protected from light .[5]

Synthesis Pathway: Electrophilic Bromination of a Dihydroxyacetone Precursor

While multiple synthetic routes can be envisioned, a common and logical approach involves the selective electrophilic bromination of a suitable propanone precursor. The synthesis detailed here is a representative protocol based on established organic chemistry principles for the formation of alpha-haloketones. The choice of a non-nucleophilic base and a controlled brominating agent is critical to prevent side reactions, such as Favorskii rearrangement or reactions involving the hydroxyl group.

Caption: Synthetic workflow for 1-Bromo-3-hydroxypropan-2-one.

Experimental Protocol: Synthesis

-

Preparation : To a stirred solution of hydroxyacetone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of p-toluenesulfonic acid. Cool the mixture to 0°C in an ice bath.

-

Bromination : Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure 1-Bromo-3-hydroxypropan-2-one.

Core Reactivity and Mechanism of Covalent Inhibition

The scientific value of 1-Bromo-3-hydroxypropan-2-one is rooted in its predictable and potent reactivity as an alkylating agent. The molecule's functionality as a "warhead" in covalent inhibitors is of paramount interest in drug development.[6]

Causality of Reactivity: The carbon atom bonded to the bromine is rendered highly electrophilic due to two key factors:

-

Inductive Effect : The adjacent, electron-withdrawing carbonyl group polarizes the C-Br bond, making the carbon electron-deficient.

-

Leaving Group Ability : The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.

This electronic arrangement makes the molecule an ideal substrate for S_N_2 attack by soft nucleophiles. In a biological context, the most common targets are the side chains of specific amino acid residues within a protein's binding pocket, most notably the thiol group of cysteine.

Mechanism of Action: Covalent Enzyme Inhibition Covalent inhibitors offer distinct advantages over non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[6] 1-Bromo-3-hydroxypropan-2-one acts as an irreversible inhibitor by forming a stable covalent bond with a nucleophilic residue in the active site of a target protein, thereby permanently deactivating it.

Caption: Generalized S_N_2 mechanism for covalent protein inhibition.

This targeted covalent modification is a powerful strategy. The initial non-covalent binding of the inhibitor to the protein's active site provides specificity, positioning the alpha-bromo "warhead" in close proximity to the target nucleophile for the subsequent irreversible reaction.[7]

Applications in Research and Drug Development

The bifunctional nature of 1-Bromo-3-hydroxypropan-2-one makes it a versatile tool for scientists.

-

Active Site Mapping and Mechanistic Studies : As an active-site-directed reagent, it is used to identify and label key nucleophilic residues within an enzyme's catalytic center. Subsequent peptide mapping and mass spectrometry analysis can pinpoint the exact site of modification, providing invaluable insight into enzyme structure and function.

-

Covalent Inhibitor Scaffolding : This molecule serves as a foundational scaffold or fragment for the development of more complex and selective covalent inhibitors.[6] The hydroxyl group provides a convenient point for synthetic elaboration, allowing medicinal chemists to build larger molecules that can form additional, specificity-determining interactions within the target's binding pocket. This is a key strategy in modern drug discovery, particularly in oncology and virology.[8]

-

Intermediate in Organic Synthesis : Beyond its biological applications, it is a building block for creating more complex organic molecules, leveraging the reactivity of its functional groups for various chemical transformations.[1]

Safety and Handling Protocols

1-Bromo-3-hydroxypropan-2-one and related alpha-haloketones are hazardous materials that demand strict adherence to safety protocols. They are potent lachrymators and are toxic and corrosive.[9][10]

Hazard Summary:

-

Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[11]

-

Corrosivity : Causes severe skin burns and serious eye damage.[12]

-

Irritation : May cause respiratory irritation.[11]

-

Lachrymator : The vapor is highly irritating to the eyes, causing tearing.[9]

Mandatory Handling Procedures

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE) :

-

Safe Handling Practices :

-

First Aid Measures :

-

Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact : Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11][12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]

-

-

Disposal :

-

Dispose of waste materials and contaminated items in a designated, sealed hazardous waste container.

-

All disposal must be handled by trained personnel and follow local, state, and federal regulations.

-

References

-

1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828. PubChem, National Center for Biotechnology Information. [Link]

-

1-Bromo-3-hydroxyacetone | CAS#:38987-72-3. Chemsrc. [Link]

-

SAFETY DATA SHEET - Bromoacetone. Chem Service. [Link]

-

Reagents and conditions for synthesis. ResearchGate. [Link]

- Process for the preparation of aromatic alpha-hydroxy ketones.

-

1-Bromo-3-hydroxybutan-2-one | C4H7BrO2 | CID 14027034. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

Bromoacetone | C3H5BrO | CID 11715. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Medicinal Chemistry Letters. [Link]

-

Covalent inhibitor drug discovery. Domainex. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

-

Hydroxyacetone | C3H6O2 | CID 8299. PubChem, National Center for Biotechnology Information. [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate. [Link]

Sources

- 1. CAS 38987-72-3: 1-bromo-3-hydroxypropan-2-one | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-bromo-3-hydroxypropan-2-one | 38987-72-3 [chemnet.com]

- 4. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc [chemsrc.com]

- 5. 38987-72-3|1-Bromo-3-hydroxypropan-2-one|BLD Pharm [bldpharm.com]

- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 7. youtube.com [youtube.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-hydroxypropan-2-one as an Alkylating Agent

Introduction: Unveiling the Reactivity of a Bifunctional Alkylating Agent

1-Bromo-3-hydroxypropan-2-one is a bifunctional organic molecule that has garnered interest within the scientific community for its potential as a targeted alkylating agent. As an α-haloketone, its chemical architecture intrinsically confers a high degree of reactivity towards nucleophilic biomolecules. The presence of a hydroxyl group further distinguishes it from simpler α-haloketones, potentially influencing its solubility, cell permeability, and interaction with biological targets. This guide provides an in-depth exploration of the chemical mechanism underpinning the alkylating activity of 1-Bromo-3-hydroxypropan-2-one, its primary biological targets, and the cellular consequences of its action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive compound.

The Chemical Machinery of Alkylation: An Electron's Journey

The alkylating prowess of 1-Bromo-3-hydroxypropan-2-one stems from the electronic interplay between its constituent functional groups. The molecule features a ketone, a bromine atom on the α-carbon, and a hydroxyl group on the opposing α'-carbon. This arrangement creates a potent electrophilic center at the carbon atom bonded to the bromine.

The carbonyl group (C=O) is strongly electron-withdrawing, which polarizes the adjacent carbon-bromine (C-Br) bond. This polarization renders the α-carbon electron-deficient and, therefore, highly susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the bromide ion, which is a good leaving group.

The presence of the hydroxyl group may subtly modulate this reactivity. While not directly involved in the initial alkylation event, it can influence the molecule's orientation within a protein's active site through hydrogen bonding, potentially contributing to its target specificity.

Caption: Sₙ2 mechanism of alkylation by 1-Bromo-3-hydroxypropan-2-one.

The Primary Biological Target: Cysteine Residues

Within the cellular milieu, a plethora of nucleophiles are present. However, the soft electrophilicity of the α-carbon in 1-Bromo-3-hydroxypropan-2-one shows a strong preference for soft nucleophiles. Among the amino acid residues in proteins, the thiol group (-SH) of cysteine is a particularly potent soft nucleophile, especially in its deprotonated thiolate form (-S⁻).[1]

The pKa of the cysteine thiol group is approximately 8.3, meaning that at physiological pH (around 7.4), a significant proportion exists as the highly reactive thiolate anion. This makes cysteine residues in proteins prime targets for covalent modification by 1-Bromo-3-hydroxypropan-2-one. This targeted alkylation can have profound consequences for protein function, potentially leading to enzyme inhibition, disruption of protein-protein interactions, or alteration of protein localization. Cysteine proteases, in particular, which rely on a catalytic cysteine residue in their active site, are a well-established class of enzymes susceptible to inhibition by α-haloketones.[2]

Other nucleophilic amino acid residues, such as histidine (imidazole side chain) and lysine (ε-amino group), can also be alkylated, but generally to a lesser extent compared to cysteine under physiological conditions.

Experimental Workflow: Assessing Alkylating Activity and Identifying Targets

A robust experimental strategy is crucial to validate the alkylating potential of 1-Bromo-3-hydroxypropan-2-one and to identify its specific protein targets. The following workflow outlines a comprehensive approach, integrating biochemical assays with modern proteomics.

Part 1: In Vitro Assessment of Alkylating Activity

Objective: To confirm the covalent modification of a model protein rich in cysteine residues.

Methodology:

-

Protein Preparation: A model protein with accessible cysteine residues (e.g., bovine serum albumin or a specific cysteine-containing enzyme) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The protein is incubated with varying concentrations of 1-Bromo-3-hydroxypropan-2-one for different time intervals at a controlled temperature (e.g., 37°C). A control sample with the protein and vehicle (e.g., DMSO) is run in parallel.

-

Reaction Quenching: The reaction is stopped by the addition of a reducing agent like dithiothreitol (DTT) in excess to quench any unreacted alkylating agent.

-

Analysis by Mass Spectrometry: The protein samples are analyzed by intact protein mass spectrometry. A mass increase corresponding to the addition of the hydroxypropan-2-one moiety (mass of 1-Bromo-3-hydroxypropan-2-one minus the mass of HBr) will confirm covalent modification.[3][4]

| Parameter | Condition | Rationale |

| Model Protein | Bovine Serum Albumin (BSA) | Commercially available, well-characterized, and contains multiple cysteine residues. |

| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH to ensure the biological relevance of the reaction. |

| Temperature | 37°C | Simulates physiological temperature. |

| Analysis | Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides precise mass measurement to confirm covalent adduct formation. |

Part 2: Identification of Cellular Targets using Chemoproteomics

Objective: To identify the specific proteins in a complex cellular lysate that are targeted by 1-Bromo-3-hydroxypropan-2-one.

Methodology:

-

Probe Synthesis (Optional but Recommended): For enhanced detection, a modified version of 1-Bromo-3-hydroxypropan-2-one containing a "click chemistry" handle (e.g., a terminal alkyne) can be synthesized.

-

Cell Lysate Treatment: A cellular lysate is treated with either the native compound or the alkyne-tagged probe. A control lysate is treated with the vehicle.

-

Click Chemistry (if using a probe): A fluorescent dye or biotin molecule with a complementary azide group is "clicked" onto the alkyne-tagged proteins.

-

Enrichment (if using a biotin tag): Biotinylated proteins are enriched using streptavidin-coated beads.

-

Protein Digestion: The protein samples (either total lysate or enriched fraction) are digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and pinpoint the specific amino acid residues that have been modified.[5][6]

Caption: A dual-pronged experimental workflow for characterizing the alkylating agent.

Cellular Ramifications: Modulation of Signaling Pathways

The covalent modification of proteins by 1-Bromo-3-hydroxypropan-2-one can have significant downstream effects on cellular signaling pathways. By targeting key regulatory proteins, this alkylating agent can perturb cellular homeostasis and influence cell fate. While the specific pathways affected will depend on the cellular context and the protein targets, some general principles can be inferred from the action of other electrophilic compounds.

One of the primary cellular defense mechanisms against electrophilic stress is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Keap1, which contains reactive cysteine residues, binds to Nrf2 and targets it for degradation. Electrophiles can covalently modify the cysteine sensors in Keap1, leading to the release and activation of Nrf2.

Furthermore, alkylating agents can impact inflammatory signaling pathways. For instance, the transcription factor NF-κB, a master regulator of inflammation, is a known target for modulation by electrophiles. Covalent modification of key proteins in the NF-κB signaling cascade can inhibit its activation and subsequent pro-inflammatory gene expression.[7]

Another potential area of impact is the mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the regulation of cell proliferation, differentiation, and apoptosis.[7] Covalent modification of kinases or other signaling components within these pathways could lead to their dysregulation.

Caption: Potential cellular consequences of protein alkylation by 1-Bromo-3-hydroxypropan-2-one.

Conclusion: A Versatile Tool for Chemical Biology and Drug Discovery

1-Bromo-3-hydroxypropan-2-one represents a potent and versatile alkylating agent with a clear mechanism of action centered on the SN2-mediated covalent modification of nucleophilic amino acid residues, particularly cysteine. Its bifunctional nature, combining the reactivity of an α-haloketone with the potential for specific interactions conferred by a hydroxyl group, makes it a valuable tool for probing protein function and for the development of targeted covalent inhibitors. The experimental workflows outlined in this guide provide a clear path for researchers to validate its activity and identify its cellular targets. A thorough understanding of its mechanism of action and its impact on cellular signaling pathways will be instrumental in harnessing the full potential of this reactive molecule in chemical biology and drug discovery.

References

-

An outlook on suicide enzyme inhibition and drug design. (2021). PMC. [Link]

-

Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. (2012). TopSCHOLAR. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH. [Link]

-

Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (n.d.). PMC. [Link]

-

Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper. (2023). NIH. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. [Link]

-

Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. (n.d.). PubMed. [Link]

-

Inhibitors of cysteine proteases. (n.d.). PubMed. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. [Link]

-

Alprazolam. (n.d.). Wikipedia. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. [Link]

-

Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. (2021). Chemical Science (RSC Publishing). [Link]

-

Modulation of signal-transduction pathways by chemopreventive agents. (n.d.). PubMed. [Link]

-

Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy. (n.d.). Nature. [Link]

-

Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. (n.d.). PMC. [Link]

-

Selective Covalent Modification of Proteins. (2018). ChemistryViews. [Link]

-

Cysteine protease. (n.d.). Wikipedia. [Link]

-

Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). PMC. [Link]

-

PARP-1 Modulation of mTOR Signaling in Response to a DNA Alkylating Agent. (2012). PMC. [Link]

-

MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

-

Covalent modifications to enzymes | Biomolecules | MCAT | Khan Academy. (2015). YouTube. [Link]

-

Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. (n.d.). MDPI. [Link]

-

Hydroxyacetone. (n.d.). PubChem. [Link]

Sources

- 1. The biology of alkylating-agent cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Bromo-3-hydroxypropan-2-one: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-hydroxypropan-2-one is a bifunctional molecule that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive α-bromoketone moiety and a primary alcohol offers a gateway to a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical context of this important synthetic intermediate, its physicochemical properties, established and modern synthetic protocols, and its applications, particularly in the realm of drug discovery and development.

Introduction: The Emergence of α-Haloketones in Chemical Synthesis

The story of 1-bromo-3-hydroxypropan-2-one is intrinsically linked to the broader history of α-haloketones, a class of compounds recognized for their high reactivity and synthetic utility since the 19th century. Early investigations into the reactions of ketones with halogens, such as the acid-catalyzed bromination of acetone, laid the fundamental groundwork for accessing these valuable intermediates.[1][2] The presence of a halogen atom alpha to a carbonyl group renders the carbon atom highly electrophilic, making it susceptible to nucleophilic attack and an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds.

While a definitive seminal publication marking the first "discovery" of 1-bromo-3-hydroxypropan-2-one is not readily apparent in the historical literature, its conceptualization and synthesis can be seen as a logical extension of the well-established chemistry of bromoacetone and the deliberate introduction of additional functionality to expand synthetic possibilities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-bromo-3-hydroxypropan-2-one is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO₂ | [3] |

| Molecular Weight | 152.97 g/mol | [3] |

| IUPAC Name | 1-bromo-3-hydroxypropan-2-one | [3] |

| CAS Number | 38987-72-3 | [3] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Solubility | Soluble in a range of organic solvents | - |

Synthesis of 1-Bromo-3-hydroxypropan-2-one: A Historical and Modern Perspective

The synthesis of 1-bromo-3-hydroxypropan-2-one has evolved from classical methods, likely involving direct bromination of hydroxyacetone, to more refined and selective modern protocols.

Early Synthetic Approaches: A Logical Inference

Given the historical context, the initial syntheses of 1-bromo-3-hydroxypropan-2-one would have likely mirrored the established methods for producing bromoacetone. The reaction of 1,3-dihydroxypropan-2-one (dihydroxyacetone) with a brominating agent, such as elemental bromine under acidic conditions, would have been a primary route. The acid catalyst facilitates the formation of the enol tautomer, which then undergoes electrophilic attack by bromine.

However, this direct approach presents significant challenges in terms of selectivity and byproduct formation. The presence of two primary hydroxyl groups and the potential for over-bromination would necessitate careful control of reaction conditions and likely result in complex product mixtures requiring tedious purification.

Modern Synthetic Protocols

Contemporary synthetic chemistry offers more controlled and higher-yielding methods for the preparation of 1-bromo-3-hydroxypropan-2-one and its derivatives. These methods often employ protecting group strategies to enhance selectivity.

3.2.1. Synthesis via Bromination of Protected Precursors

A common and effective strategy involves the protection of the hydroxyl group of a suitable precursor, followed by bromination and subsequent deprotection.

Experimental Protocol: Synthesis of 1-Bromo-3-hydroxypropan-2-one via a Protected Intermediate

Step 1: Protection of Hydroxyacetone

-

To a solution of hydroxyacetone (1.0 eq) in a suitable solvent such as dichloromethane, add a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and an appropriate base (e.g., imidazole, 1.2 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the protected hydroxyacetone.

Step 2: α-Bromination of the Protected Ketone

-

Dissolve the protected hydroxyacetone (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the protected 1-bromo-3-hydroxypropan-2-one.

Step 3: Deprotection

-

Dissolve the protected 1-bromo-3-hydroxypropan-2-one (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate to yield 1-bromo-3-hydroxypropan-2-one.

Causality Behind Experimental Choices:

-

Protecting Group: The choice of protecting group is crucial. Silyl ethers are often preferred due to their ease of installation and removal under mild conditions that do not affect the α-bromoketone moiety.

-

Brominating Agent: NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.

-

Solvent: Aprotic solvents are used to avoid unwanted side reactions with the brominating agent and the reactive intermediates.

Applications in Organic Synthesis and Drug Development

The synthetic utility of 1-bromo-3-hydroxypropan-2-one and its derivatives stems from the orthogonal reactivity of its two functional groups. The α-bromoketone is a potent electrophile, while the hydroxyl group can act as a nucleophile or be further functionalized.

Precursor to Heterocyclic Compounds

The bifunctional nature of 1-bromo-3-hydroxypropan-2-one makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals. For instance, it can react with binucleophiles, such as amidines or guanidines, to form substituted imidazoles or other nitrogen-containing heterocycles.

Role in the Synthesis of Bioactive Molecules

The ability of the α-bromoketone to act as a covalent modifier of biological targets, such as enzymes, makes it a valuable tool in chemical biology and drug discovery for developing targeted therapies.[6]

Conclusion

1-Bromo-3-hydroxypropan-2-one, while not having a celebrated moment of discovery, represents an important class of bifunctional building blocks in organic synthesis. Its historical roots lie in the fundamental studies of α-haloketones, and its continued relevance is demonstrated by the ongoing development of new synthetic methods and its potential as a precursor to novel therapeutic agents. The ability to selectively manipulate its two functional groups provides chemists with a powerful tool for the construction of complex and biologically relevant molecules.

Visualizations

Caption: General Synthetic Workflow.

References

- Piancatelli, G., D'Auria, M., & D'Onofrio, F. (1980). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Synthesis, 1980(11), 887-889.

-

PubChem. 1-Bromo-3-hydroxypropan-2-one. [Link]

- Levene, P. A., & Walti, A. (1930). Bromoacetone. Organic Syntheses, 10, 12.

-

Chemistry LibreTexts. (2019). Formation of Halohydrins. [Link]

-

Wikipedia. Bromoacetone. [Link]

- Levene, P. A., & Walti, A. (1930). Acetol. Organic Syntheses, 10, 1.

- Hollmann, F., & Arends, I. W. C. E. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14666-14733.

-

Khan Academy. (2017). Formation of halohydrins from alkenes. [Link]

- Google Patents. Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

-

Chemistry Steps. Halohydrins from Alkenes. [Link]

-

Tesoro, A. (2015). 1,3-Dihydroxypropan-2-one (DHA) synthesis from Glycerol for pharmaceutical applications. [Link]

- Wang, L., et al. (2014). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Bulletin of the Korean Chemical Society, 35(5), 1533-1535.

-

Quimica Organica. Halohydrin formation. [Link]

-

PY Genrone Intermediates Pvt. Ltd. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

- Bogen, S. L., et al. (2012). Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. Journal of Medicinal Chemistry, 55(17), 7580-7593.

Sources

- 1. Bromoacetone - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 6. Buy 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one [smolecule.com]

- 7. Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Reagent: A Theoretical and Computational Guide to 1-Bromo-3-hydroxypropan-2-one

Abstract

1-Bromo-3-hydroxypropan-2-one is a bifunctional molecule of significant interest in synthetic and medicinal chemistry.[1] Its inherent reactivity, stemming from the juxtaposition of an α-bromoketone moiety and a primary alcohol, makes it a versatile building block for complex molecular architectures and a potent covalent modifier of biological macromolecules.[1][2] This technical guide provides an in-depth exploration of 1-Bromo-3-hydroxypropan-2-one from a theoretical and computational perspective. We will dissect its structural and electronic properties, elucidate its reactive landscape through mechanistic studies, and provide actionable protocols for researchers aiming to model its behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the reactivity and interactions of this valuable synthetic intermediate.

Introduction: The Chemical Dichotomy of 1-Bromo-3-hydroxypropan-2-one

1-Bromo-3-hydroxypropan-2-one, also known as 1-bromo-3-hydroxyacetone, is a small organic molecule with the chemical formula C₃H₅BrO₂.[3][4] At its core, it is an acetone scaffold functionalized with a bromine atom at the α-position and a hydroxyl group on the adjacent carbon. This arrangement creates two key reactive centers: an electrophilic carbon susceptible to nucleophilic attack and a hydroxyl group that can engage in hydrogen bonding or be further functionalized.

The α-haloketone motif is a well-established reactive handle in organic synthesis, known for its enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[5][6][7] This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions.[5] Consequently, 1-Bromo-3-hydroxypropan-2-one is an effective alkylating agent, particularly for soft nucleophiles like thiols (e.g., cysteine residues in proteins).[2][8] This property underpins its utility in medicinal chemistry for the development of enzyme inhibitors and other targeted covalent modifiers.[2][9]

From a synthetic standpoint, this molecule serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[6][10] The presence of both a bromo and a keto functionality allows for a range of chemical transformations, including cyclization and dehydration reactions.[1]

This guide will delve into the computational methodologies that allow for a deeper understanding of this molecule's behavior, providing a predictive framework for its application in various research contexts.

Molecular Properties and Conformational Landscape

Before exploring the reactivity of 1-Bromo-3-hydroxypropan-2-one, it is essential to understand its intrinsic molecular properties and preferred three-dimensional structures. Computational methods are indispensable for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-3-hydroxypropan-2-one is presented in Table 1. These values, sourced from established chemical databases, provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO₂ | [3][4] |

| Molecular Weight | 152.97 g/mol | [3][4] |

| IUPAC Name | 1-bromo-3-hydroxypropan-2-one | [3] |

| CAS Number | 38987-72-3 | [4] |

| Density | ~1.8 g/cm³ | [4][11] |

| Boiling Point | ~212.5 °C at 760 mmHg | [4][11] |

| Flash Point | ~82.3 °C | [4][11] |

Conformational Analysis

The flexibility of the propanone backbone allows for multiple conformational isomers. The relative orientation of the C-Br bond, the carbonyl group, and the hydroxyl group significantly influences the molecule's reactivity and intermolecular interactions. A computational conformational analysis is crucial to identify the low-energy conformers that are most likely to be present under experimental conditions.

A common approach involves a systematic scan of the potential energy surface by rotating the key dihedral angles. For 1-Bromo-3-hydroxypropan-2-one, the critical dihedral angles are Br-C1-C2=O and C1-C2-C3-O.

Protocol 1: Conformational Search using Density Functional Theory (DFT)

-

Initial Structure Generation: Build the 3D structure of 1-Bromo-3-hydroxypropan-2-one using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial conformers.

-

Geometry Optimization and Energy Calculation: Subject each generated conformer to geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set.[2]

-

Analysis of Results: Rank the optimized conformers based on their relative energies (Gibbs free energy is preferred). The lowest energy conformers represent the most stable structures. Analyze the dihedral angles and intramolecular interactions (e.g., hydrogen bonds) of these stable conformers.

Theoretical Investigation of Reactivity

The reactivity of 1-Bromo-3-hydroxypropan-2-one is dominated by the electrophilicity of the carbon atom bearing the bromine. Understanding the mechanisms of its reactions with nucleophiles is paramount for predicting its behavior in both synthetic and biological systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

LUMO: The LUMO of 1-Bromo-3-hydroxypropan-2-one is expected to be localized on the σ* antibonding orbital of the C-Br bond. This indicates that this is the most electrophilic site and the primary target for nucleophilic attack.

-

HOMO: The HOMO is likely to be localized on the oxygen atoms of the carbonyl and hydroxyl groups, as well as the bromine atom, indicating these are the most likely sites for electrophilic attack (though less common for this molecule).

A visualization of the LUMO can provide a clear picture of the molecule's electrophilic center.

Reaction Mechanisms: Nucleophilic Substitution

The reaction of 1-Bromo-3-hydroxypropan-2-one with a nucleophile (Nu⁻) can proceed through a classic Sₙ2 mechanism. Computational chemistry can be used to model the entire reaction pathway, including the transition state, to determine the activation energy and reaction kinetics.

Caption: Sₙ2 reaction mechanism of 1-Bromo-3-hydroxypropan-2-one.

Protocol 2: Modeling the Sₙ2 Reaction with a Thiolate Nucleophile

-

Reactant and Product Optimization: Optimize the geometries of the reactants (1-Bromo-3-hydroxypropan-2-one and a thiolate, e.g., CH₃S⁻) and the products (the thioether and Br⁻) using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Transition State (TS) Search: Perform a transition state search starting from an initial guess of the TS structure. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

TS Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-S bond).

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS geometry to confirm that it connects the reactant and product minima on the potential energy surface.[5]

-

Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the activation energy barrier and the overall reaction energy.

Application in Drug Development: Covalent Modification of Proteins

The ability of 1-Bromo-3-hydroxypropan-2-one to act as an alkylating agent makes it a valuable tool in drug discovery for the development of covalent inhibitors.[2] These inhibitors form a stable covalent bond with a target protein, often leading to irreversible inhibition and prolonged therapeutic effects. The most common target for α-haloketones is the sulfhydryl group of cysteine residues.

Molecular Docking and Covalent Docking

To investigate the potential of a 1-Bromo-3-hydroxypropan-2-one derivative as a covalent inhibitor, computational docking studies are employed.

-

Non-covalent Docking: Initially, the molecule can be docked into the active site of the target protein to predict its binding pose and affinity.

-

Covalent Docking: Specialized covalent docking algorithms can then be used to model the formation of the covalent bond between the molecule and a specific residue (e.g., cysteine). This provides insights into the geometry of the final adduct and the feasibility of the covalent reaction.

Caption: Integrated computational and experimental workflow for covalent inhibitor design.

Conclusion

1-Bromo-3-hydroxypropan-2-one is a molecule with a rich and versatile chemical personality. Its dual functionality makes it a powerful tool in the hands of synthetic and medicinal chemists. This guide has provided a framework for understanding and predicting the behavior of this molecule using theoretical and computational methods. By leveraging techniques such as DFT, conformational analysis, FMO theory, and reaction mechanism modeling, researchers can gain unprecedented insights into the reactivity and interaction of 1-Bromo-3-hydroxypropan-2-one, accelerating its application in the development of new therapeutics and novel chemical entities.

References

-

PubChem. 1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828. [Link]

-

van der Westhuizen, C. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Masters dissertation, University of Pretoria). [Link]

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Erian, A. W., Sherif, S. M., & Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Karayannis, P. T., & Kourounakis, A. P. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3294. [Link]

-

Chemsrc. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

ResearchGate. Chemical modification of native protein amino acids and probes... [Link]

Sources

- 1. 1-Bromo-3-hydroxybutan-2-one|CAS 134409-99-7 [benchchem.com]

- 2. Buy 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one [smolecule.com]

- 3. 1-Bromo-3-hydroxypropan-2-one | C3H5BrO2 | CID 11744828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-3-hydroxypropan-2-one | 38987-72-3 [chemnet.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-Bromo-3-hydroxyacetone | CAS#:38987-72-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Stability and Degradation Profile of 1-Bromo-3-hydroxypropan-2-one

Introduction

1-Bromo-3-hydroxypropan-2-one is a bifunctional organic compound featuring a reactive α-bromoketonyl moiety and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. However, the inherent reactivity of the α-haloketone functionality also predisposes the molecule to various degradation pathways, impacting its shelf-life, formulation stability, and the impurity profile of its reaction products. Understanding the stability and degradation of 1-Bromo-3-hydroxypropan-2-one is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the stability and degradation profile of this versatile reagent, offering insights into its handling, storage, and the analytical methodologies required for its characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Bromo-3-hydroxypropan-2-one is essential for its effective use and storage.

| Property | Value | Source |

| CAS Number | 38987-72-3 | [1] |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | White crystalline powder | |

| Boiling Point | 212.5 °C at 760 mmHg (Predicted) | |

| Melting Point | Not reported | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | The α-hydrogen is acidic due to the electron-withdrawing effects of the carbonyl and bromine groups. | [2] |

Core Stability Profile and Degradation Pathways

The stability of 1-Bromo-3-hydroxypropan-2-one is intrinsically linked to the reactivity of the α-bromoketone functional group. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—renders the molecule susceptible to nucleophilic attack. Furthermore, the hydroxyl group can potentially participate in intramolecular reactions, influencing the degradation profile. The primary degradation pathways are anticipated to be hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for 1-Bromo-3-hydroxypropan-2-one, particularly in aqueous environments. The rate and mechanism of hydrolysis are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The reaction proceeds via an enol intermediate.[3][4] The α-bromine atom can then be substituted by water.

Figure 1: Proposed Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis:

In basic media, the reaction can proceed via two competing pathways: direct nucleophilic substitution of the bromide by a hydroxide ion, or an intramolecular reaction involving the deprotonated hydroxyl group, potentially leading to an epoxide intermediate. The Favorskii rearrangement is another possible pathway for α-haloketones under basic conditions.[2]

Figure 2: Proposed Base-Catalyzed Hydrolysis Pathways.

Thermal Degradation

Elevated temperatures can induce the degradation of 1-Bromo-3-hydroxypropan-2-one. The likely primary thermal degradation pathway is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, which can then undergo further polymerization or other reactions. The presence of the hydroxyl group may also facilitate other decomposition routes. Thermal degradation of brominated organic compounds can lead to the formation of various volatile and semi-volatile products.[5][6]

Figure 3: Proposed Thermal Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly in the UV region, can lead to the photolytic degradation of α-haloketones.[7] The carbon-bromine bond is susceptible to homolytic cleavage upon photo-irradiation, generating a bromine radical and an acylmethyl radical. These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, dimerization, or reaction with oxygen.

Figure 4: Proposed Photolytic Degradation Pathway.

Recommended Stability Testing Protocol: A Forced Degradation Study

To comprehensively evaluate the stability of 1-Bromo-3-hydroxypropan-2-one, a forced degradation study is essential.[8][9] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.

Experimental Workflow

Figure 5: Experimental Workflow for a Forced Degradation Study.

Step-by-Step Methodology

-